Cas no 1069-66-5 (Valproic acid sodium salt)
Valproic acid sodium salt Chemical and Physical Properties
Names and Identifiers
-
- Sodium 2-propylpentanoate
- sodium valproate
- Sodium 2-Propylvalerate
- 2-PROPYLVALERIC ACID SODIUM SALT BP2000
- Valproic Acid (sodium salt)
- Valproic Acid ,sodium salt (Sodium valproate,2-Propylvaleric Acid)
- Valproic acid sodium salt
- Valproic acid sodium salt (Sodium valproate)
- 2-Propylpentanoic acid
- 2-Propylpentanoic acid,sodium salt
- 2-Propylvaleric Acid Sodium Salt
- Sodium dipropylacetate
- Sodium propylvalerate
- 2-propylpentanoic Acid Sodium
- kw6066n
- orfiril
- valerin
- Depacon
- Depakin
- labazene
- eurekene
- Leptilan
- Acediprol
- VALDISOVAL
- 2-Propylpentanoic Acid Sodium Salt
- Valproate sodium
- Valproic acid sodium
- Epilim
- Natrium valproat
- Pentanoic acid, 2-propyl-, sodium salt
- Dipropylacetate sodium
- Sodium bispropylacetate
- Valproinsaeure, natrium
- Sodium n-dipropylacetate
- Valproic Acid, Sodium Salt
- Valproic acid sodium sal
- UNII-5VOM6GYJ0D
- Monosodium 2-propylpentanoate
- VALPROATE SODIUM [WHO-DD]
- NCGC00016192-04
- Sodium valproate, 2-Propylpentanoic acid . Na, Sodium 2-propylpentanoate
- Valeric acid, 2-propyl-, sodium salt
- Sodium valproate (JP18)
- AC-8391
- ABBOTT-44090
- Valproate Sodium [USAN]
- Depakene (TN)
- NCGC00016192-02
- CCG-40071
- EN300-7366609
- NCGC00094208-02
- NCGC00256651-01
- P 4543
- Valproic acid, sodium
- HMS3872G13
- NCGC00094208-01
- Selenica (TN)
- MFCD00078604
- SODIUM VALPROATE [WHO-IP]
- SPECTRUM1500606
- CHEBI:9925
- NCGC00094208-03
- Q4347890
- Natrii valproas
- VALPROATE SODIUM [ORANGE BOOK]
- CAS-1069-66-5
- 2-Propylpentanoic acid sodium salt (1:1)
- BCP0726000316
- HY-10585A
- LP00889
- H11308
- NSC 732626
- NCGC00167849-01
- HMS3884E05
- Valproic acid (sodium)
- SODIUM VALPROATE [MART.]
- HMS500N15
- NSC-732626
- SODIUM VALPROATE (EP MONOGRAPH)
- KW-6066N
- 5VOM6GYJ0D
- s1168
- VALPROATE SODIUM [VANDF]
- CCG-266330
- D00710
- HB0867
- SODIUM 2-PROPYLPENTANOATE [WHO-IP]
- NCGC00261574-01
- DTXCID3017072
- DB-059527
- Sodium 2-n-propyl-pentanoate
- CCG-208088
- sodium;2-propylpentanoate
- SODIUM VALPROATE [EP MONOGRAPH]
- VALPROATE SODIUM (USP IMPURITY)
- Valproicacidsodium
- HMS3648A12
- SW219169-2
- HMS3262B20
- HMS1921I21
- Tox21_500889
- SY058189
- Valproic acid sodium salt (1:1)
- HMS2230E16
- MLS001332432
- S0894
- AKOS005066057
- KW 6066N
- Valproate sodium (USAN:USP)
- NS00079512
- CHEMBL433
- Sodium valproate, British Pharmacopoeia (BP) Reference Standard
- VALPROATE SODIUM [USP IMPURITY]
- VALPROIC ACID SODIUM SALT (1:1) [MI]
- MLS001332431
- Sodium valproate (2-Propylpentanoic acid, sodium salt)
- Valproic acid sodium salt, 98%
- Valproate sodium [USAN:USP]
- Abbott 44090
- 1069-66-5
- NATRII VALPROAS [WHO-IP LATIN]
- HMS2092C12
- SCHEMBL35027
- EU-0100889
- GLXC-02565
- Valproate sodium (USAN)
- Valproic Acid, Sodium Salt - CAS 1069-66-5
- Valproate
- HMS3369L11
- Lopac-P-4543
- NSC 757376
- SODIUM VALPROATE (MART.)
- NCGC00016192-03
- NCGC00016192-01
- EINECS 213-961-8
- SODIUM VALPROATE [JAN]
- SMR000875243
- Sodium valproate, European Pharmacopoeia (EP) Reference Standard
- CS-1764
- Q-201918
- AS-13150
- HMS3654I14
- A-44090
- NSC-757376
- Tox21_302623
- MLS002153189
- DTXSID5037072
- Selenica
- BCP02888
-
- MDL: MFCD00078604
- Inchi: 1S/C8H16O2.Na/c1-3-5-7(6-4-2)8(9)10;/h7H,3-6H2,1-2H3,(H,9,10);/q;+1/p-1
- InChI Key: AEQFSUDEHCCHBT-UHFFFAOYSA-M
- SMILES: C(CCC)(CCC)C([O-])=O.[Na+]
- BRN: 4212221
Computed Properties
- Exact Mass: 166.09700
- Monoisotopic Mass: 166.097
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 5
- Complexity: 98.3
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 40.1
Experimental Properties
- Color/Form: White crystalline powder or particles, slightly astringent taste, strong hygroscopicity, odorless or almost odorless.
- Melting Point: 300 ºC
- Boiling Point: 220°C at 760 mmHg
- Flash Point: STABILITY
- Solubility: H2O: 50 mg/mL
- Water Partition Coefficient: dissolution
- PSA: 40.13000
- LogP: 0.95270
- pka: 4.8(at 25℃)
- Merck: 9913
- Solubility: Soluble in water, ethanol, hot ethyl acetate, almost insoluble in ether, petroleum ether, acetone
Valproic acid sodium salt Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H302-H360-H372
- Warning Statement: P201-P202-P260-P264-P270-P280-P301+P312+P330-P308+P313-P405-P501
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 22
- Safety Instruction: S36/37-S53-S45-S37/39-S26
- RTECS:YV7876000
-
Hazardous Material Identification:
- HazardClass:6.1(b)
- PackingGroup:III
- Toxicity:LD50 orally in mice: 1700 mg/kg (Meunier)
- Storage Condition:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month
- Safety Term:6.1(b)
- Packing Group:III
- Risk Phrases:R22; R36/38; R61
- Packing Group:III
- Hazard Level:6.1(b)
Valproic acid sodium salt Customs Data
- HS CODE:2915900090
- Customs Data:
China Customs Code:
2915900090Overview:
2915900090. Other saturated acyclic monocarboxylic acids and their anhydrides(Acyl halide\Peroxygenation)Chemicals\Peroxy acid and its halogenation\nitrification\sulfonation\Nitrosative derivative. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
2915900090 other saturated acyclic monocarboxylic acids and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:5.5% General tariff:30.0%
Valproic acid sodium salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | S0894-100G |
Sodium Valproate |
1069-66-5 | >98.0%(T) | 100g |
¥1280.00 | 2024-04-18 | |
| S e l l e c k ZHONG GUO | S1168-10mM (1mL in DMSO) |
Valproic Acid (NSC 93819) sodium salt |
1069-66-5 | 100% | 10mM (1mL in DMSO) |
¥982.8 | 2023-09-16 | |
| S e l l e c k ZHONG GUO | S1168-200mg |
Valproic Acid (NSC 93819) sodium salt |
1069-66-5 | 100% | 200mg |
¥783.01 | 2023-09-16 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | WP4543-100g |
Valproic acid sodium salt |
1069-66-5 | ≥98% | 100g |
¥1750.00 元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BS5172-100g |
Valproic acid sodium salt |
1069-66-5 | ≥98% | 100g |
¥1020.00 元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | WP45430-25g |
Valproic acid sodium salt |
1069-66-5 | ≥98% | 25g |
¥520元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BS5172-25g |
Valproic acid sodium salt |
1069-66-5 | ≥98% | 25g |
¥350.00 元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | WP45430-5g |
Valproic acid sodium salt |
1069-66-5 | ≥98% | 5g |
¥160元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BS5172-5g |
Valproic acid sodium salt |
1069-66-5 | ≥98% | 5g |
¥105元 | 2023-09-15 | |
| ChemScence | CS-1764-500mg |
Valproic acid sodium |
1069-66-5 | ≥98.0% | 500mg |
$50.0 | 2022-04-28 |
Valproic acid sodium salt Suppliers
Valproic acid sodium salt Related Literature
-
Lenka ?in?árová,Gabriela Lochmanová,Kate?ina Nováková,Pavla ?ultesová,Hana Kone?ná,Lenka Fajkusová,Ji?í Fajkus,Zbyněk Zdráhal Mol. BioSyst. 2012 8 2937
-
2. Nanocarriers from dicationic bis-imidazolium amphiphiles and their interaction with anionic drugsLucía Casal-Dujat,Peter C. Griffiths,Carlos Rodríguez-Abreu,Conxita Solans,Sarah Rogers,Llu?sa Pérez-García J. Mater. Chem. B 2013 1 4963
-
Pan?e Naumov,Gjorgji Petru?evski,Gligor Jovanovski CrystEngComm 2010 12 2325
-
Kelei Li,Jiaomei Li,Jiaojiao Gu,Xiaofei Guo,Tianlin Gao,Duo Li Food Funct. 2018 9 2634
-
Naga K. Duggirala,Miranda L. Perry,?rn Almarsson,Michael J. Zaworotko Chem. Commun. 2016 52 640
Additional information on Valproic acid sodium salt
Introduction to Valproic acid sodium salt (CAS No. 1069-66-5)
Valproic acid sodium salt, with the chemical formula NaC₅H₉O₂, is a widely recognized compound in the field of pharmaceuticals and biochemical research. This compound is the sodium salt form of valproic acid, a carboxylic acid derivative that has garnered significant attention due to its diverse therapeutic applications and mechanistic insights. The CAS number 1069-66-5 uniquely identifies this substance, ensuring precise classification and reference in scientific literature and industrial settings.
The pharmacological significance of Valproic acid sodium salt stems from its ability to modulate various biological pathways, making it a cornerstone in the treatment of neurological disorders, epilepsy, and mood stabilization. Its molecular structure, characterized by a short carbon chain with a carboxylate group, contributes to its high solubility in water and efficient absorption in biological systems. This property is pivotal for its formulation as an oral medication and its delivery to target tissues.
Recent advancements in neuropharmacology have highlighted the multifaceted roles of Valproic acid sodium salt beyond traditional anticonvulsant therapy. Studies have demonstrated its potential in inhibiting histone deacetylases (HDACs), which are enzymes involved in chromatin remodeling and gene expression regulation. This HDAC inhibition capability has opened new avenues in cancer research, particularly in the exploration of epigenetic therapies. The compound’s ability to alter histone acetylation levels has been linked to increased sensitivity of tumor cells to chemotherapy, making it a promising candidate for combination therapies.
In addition to its HDAC-inhibiting properties, Valproic acid sodium salt has shown efficacy in modulating neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) and glutamate pathways. These actions are critical for its therapeutic effects in epilepsy and bipolar disorder. The compound’s ability to enhance GABAergic inhibition while reducing glutamatergic hyperexcitability provides a balanced approach to managing neuronal hyperactivity. This dual action is particularly relevant in treating conditions where neuronal excitotoxicity plays a significant role.
The synthesis and characterization of Valproic acid sodium salt (CAS No. 1069-66-5) adhere to stringent chemical purity standards, ensuring consistency in pharmaceutical formulations. The compound is typically synthesized through the oxidation of amyl alcohol or via the hydrolysis of valeryl chloride, followed by neutralization with sodium hydroxide. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to confirm its identity and purity.
Recent clinical trials have expanded the therapeutic landscape of Valproic acid sodium salt, particularly in the management of refractory epilepsy and neurodegenerative diseases. Its neuroprotective properties have been investigated in models of Alzheimer’s disease and Parkinson’s disease, where it demonstrates potential in mitigating oxidative stress and neuroinflammation. These findings align with emerging research suggesting that epigenetic modulation may play a crucial role in delaying or reversing cognitive decline associated with these conditions.
The pharmacokinetics of Valproic acid sodium salt exhibit linear dose-response relationships within therapeutic ranges, allowing for predictable dosing regimens. However, variability in metabolism due to genetic polymorphisms can influence its efficacy and side effect profiles. Therefore, therapeutic drug monitoring (TDM) is often recommended to ensure optimal plasma concentrations and minimize adverse effects such as hepatotoxicity and thrombocytopenia.
Industrial applications of Valproic acid sodium salt extend beyond pharmaceuticals into agrochemicals and veterinary medicine. Its stability under various environmental conditions makes it suitable for use as an intermediate in organic synthesis, while its biological activity ensures its relevance in animal health formulations. The compound’s versatility underscores its importance as a building block in multiple sectors of the chemical industry.
The regulatory landscape for Valproic acid sodium salt (CAS No. 1069-66-5) is governed by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), which mandate rigorous safety and efficacy evaluations before approval for human use. Post-marketing surveillance continues to monitor long-term effects and rare adverse events, ensuring ongoing safety for patients worldwide.
Future research directions for Valproic acid sodium salt include exploring its potential as an adjuvant therapy in autoimmune diseases and chronic inflammatory conditions. Preliminary studies suggest that its HDAC inhibition may contribute to modulating immune cell function by altering chromatin states associated with pro-inflammatory gene expression. Such findings could pave the way for novel treatment strategies targeting dysregulated immune responses.
In conclusion, Valproic acid sodium salt stands as a testament to the intricate relationship between basic chemical research and clinical application. Its diverse pharmacological profile, coupled with recent discoveries in epigenetic medicine, positions it as a compound of significant therapeutic value. As research continues to unravel new mechanisms of action, the applications of this versatile compound are expected to expand further into uncharted territories of medicine.
1069-66-5 (Valproic acid sodium salt) Related Products
- 79628-65-2(Octanoic acid, 2-butyl-, sodium salt (1:1))
- 26292-14-8(Butanedioic acid,2-decyl-, sodium salt (1:2))
- 536-37-8(Decanoic acid,2-hexyl-, sodium salt (1:1))
- 19766-89-3(Sodium 2-ethylhexanoate)
- 2452-14-4(Butanoic acid,2-ethyl-, sodium salt (1:1))
- 76584-70-8(Valproic Acid Semisodium Salt)
- 139889-57-9(Hexanoic acid,2-ethyl-, sodium salt (1:1), (2S)-)
- 89807-03-4(1,2,7-Heptanetricarboxylic acid, sodium salt (1:3))
- 89807-02-3(1,6,7,8,9,14-Tetradecanehexacarboxylic acid, sodium salt (1:6))
- 89807-01-2(1,6,7,12-Dodecanetetracarboxylic acid, sodium salt (1:4))